molecular formula C15H14Cl2N2O B2358852 3-Amino-1-(2-chlorobenzyl)indolin-2-one hydrochloride CAS No. 1279219-05-4

3-Amino-1-(2-chlorobenzyl)indolin-2-one hydrochloride

Cat. No.: B2358852
CAS No.: 1279219-05-4
M. Wt: 309.19
InChI Key: NPLDAIQKNZVSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-1-(2-chlorobenzyl)indolin-2-one hydrochloride” is a chemical compound with the molecular formula C15H14Cl2N2O and a molecular weight of 309.19. It is a derivative of indole, a heterocyclic compound that is aromatic in nature . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .

Future Directions

The future research directions for “3-Amino-1-(2-chlorobenzyl)indolin-2-one hydrochloride” and similar compounds could involve further exploration of their biological activities and therapeutic possibilities . For instance, a 3-substituted-indolin-2-one derivative, 3-(3-hydroxyphenyl)-indolin-2-one, has shown excellent anti-inflammatory activity and could be considered for future research .

Properties

IUPAC Name

3-amino-1-[(2-chlorophenyl)methyl]-3H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O.ClH/c16-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(17)15(18)19;/h1-8,14H,9,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLDAIQKNZVSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.